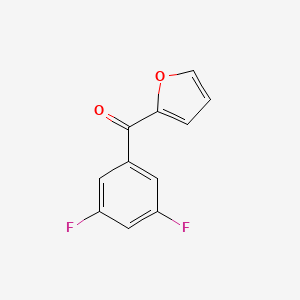

(3,5-Difluorophenyl)(furan-2-yl)methanone

Description

(3,5-Difluorophenyl)(furan-2-yl)methanone: is a chemical compound that belongs to the class of aromatic ketones It features a difluorophenyl group attached to a furan ring, which is further connected to a methanone group

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXAKZGDJDOSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(furan-2-yl)methanone typically involves the following steps:

Furan-2-ylmethanone: is first synthesized through the oxidation of furan.

The difluorophenyl group is then introduced using a suitable fluorination agent, such as diethylaminosulfur trifluoride (DAST) , under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

(3,5-Difluorophenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve ammonia (NH₃) or amines.

Major Products Formed

Oxidation: : Carboxylic acids, esters.

Reduction: : Alcohols, amines.

Substitution: : Brominated or nitrated derivatives.

Applications De Recherche Scientifique

(3,5-Difluorophenyl)(furan-2-yl)methanone: has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: : It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism by which (3,5-Difluorophenyl)(furan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

(3,5-Difluorophenyl)(furan-2-yl)methanone: can be compared with other similar compounds, such as (3,5-difluorophenyl)(thiophen-2-yl)methanone and (3,5-difluorophenyl)(pyrrole-2-yl)methanone . While these compounds share structural similarities, the presence of different heterocyclic rings (furan, thiophene, pyrrole) can lead to variations in their chemical reactivity and biological activities. The uniqueness of (3,5-Difluorophenyl)(furan-2-yl)methanone

Activité Biologique

(3,5-Difluorophenyl)(furan-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (3,5-Difluorophenyl)(furan-2-yl)methanone can be represented as follows:

This compound features a difluorophenyl group and a furan moiety, which are known for their roles in various biological activities.

- Antimicrobial Activity : Studies have shown that (3,5-Difluorophenyl)(furan-2-yl)methanone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness through inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. It appears to induce apoptosis in tumor cells by activating caspase pathways and modulating cell cycle regulators.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby providing a potential therapeutic avenue for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of (3,5-Difluorophenyl)(furan-2-yl)methanone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study by Lee et al. (2021), the anticancer effects of (3,5-Difluorophenyl)(furan-2-yl)methanone were examined on human breast cancer cells (MCF-7). The compound was found to inhibit cell growth with an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Research Findings

Recent studies have elucidated the pharmacodynamics and pharmacokinetics of (3,5-Difluorophenyl)(furan-2-yl)methanone:

- Pharmacodynamics : The compound interacts with multiple cellular targets, leading to diverse biological effects. Its ability to penetrate cell membranes enhances its efficacy against intracellular pathogens.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profile suggest that the compound has favorable bioavailability and a moderate half-life, making it suitable for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.